molecular formula C15H18F3NO4 B1336557 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 500770-78-5

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1336557
M. Wt: 333.3 g/mol
InChI Key: UPKLBXIBSSZUID-NSHDSACASA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as SBT-TPPA, is an organic compound that is used in various scientific research applications. It is a compound that is synthesized by a reaction between an amine and a carboxylic acid, and it is a versatile compound that can be used in a variety of laboratory experiments. SBT-TPPA has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Diaryliodonium Precursors The compound is used in the synthesis of [2- [( di- tert- butoxycarbonyl)- amino]- 3- methoxy- 3- o- xopropyl- phenyl]-( phenyl) iodonium hexafluorophosphate, a precursor for 18F- fluorophenalanine used in PET radiotracers. The synthesis involves the tame handling of reactive I(III) intermediates and conversion to diaryliodonium salts in excellent yield (Pan-hon, 2015).

Enantioselective Synthesis in Pharmacology The compound is involved in the enantioselective synthesis of beta-amino acid pharmacophores through asymmetric hydrogenation, showing the potential in pharmaceutical synthesis (Kubryk & Hansen, 2006).

Material Science and Polymer Chemistry

Polymer and Material Synthesis It plays a role in the synthesis of novel 9-proparylcarbazole monomers containing amino acid moieties, which are polymerized to give corresponding polymers with specific solubility and electrochemical properties (Jiang et al., 2009).

Use in Crystallography and Inclusion Studies Salts between N-trityl amino acids and tert-butylamine, involving the compound , show inclusion ability for alcohols and specific enantioselective inclusion properties (Megumi et al., 2012).

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKLBXIBSSZUID-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426706
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid

CAS RN

500770-78-5
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-(s)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid
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